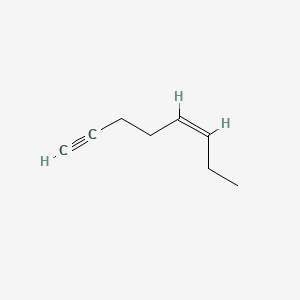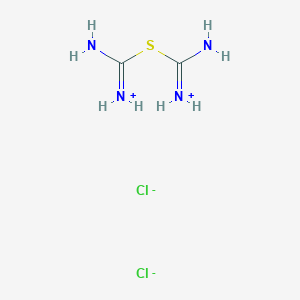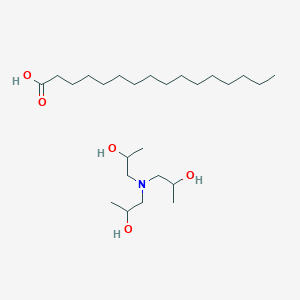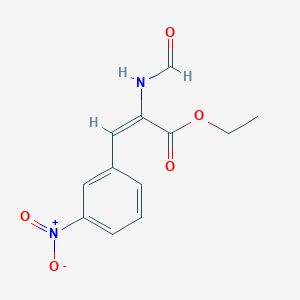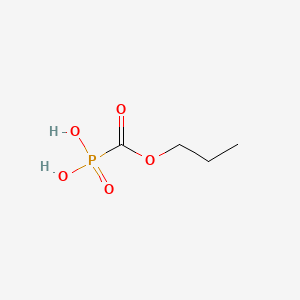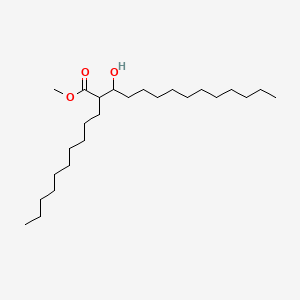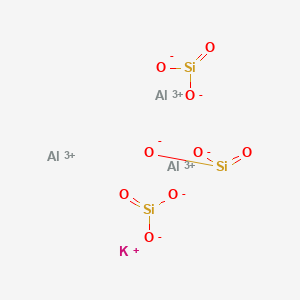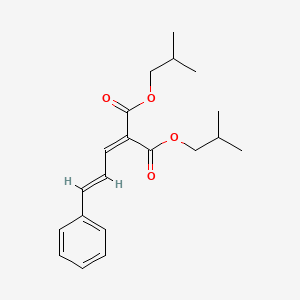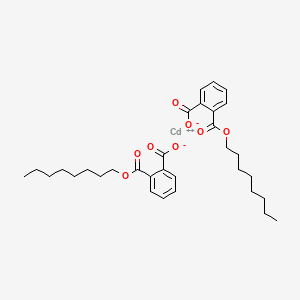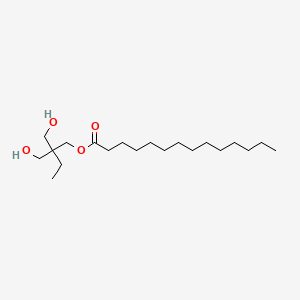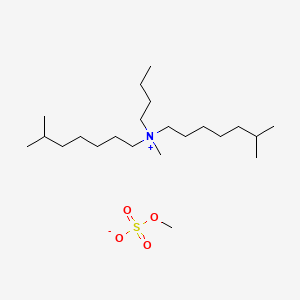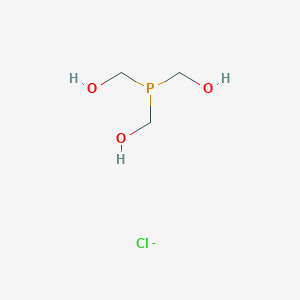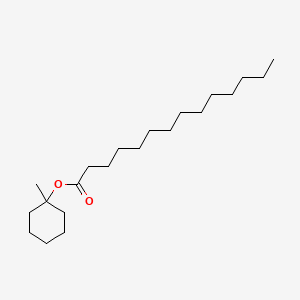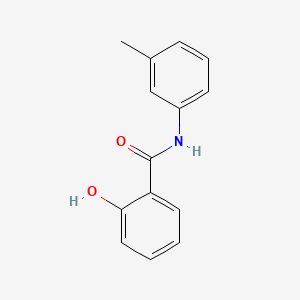
Benzamide, 2-hydroxy-N-(3-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N-(m-tolyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a meta-tolyl group and the benzene ring is hydroxylated at the ortho position relative to the amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(m-tolyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid (salicylic acid) with m-toluidine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-N-(m-tolyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
2-Hydroxy-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Hydroxy-N-(m-tolyl)benzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and amide groups can form hydrogen bonds with target molecules, while the aromatic ring can participate in π-π interactions, enhancing its binding affinity.
相似化合物的比较
2-Hydroxy-N-(m-tolyl)benzamide can be compared with other benzamide derivatives, such as:
2-Hydroxy-N-phenylbenzamide: Lacks the methyl group on the aromatic ring, which may affect its binding properties and reactivity.
N-(m-tolyl)benzamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.
2-Hydroxy-N-(p-tolyl)benzamide: The methyl group is in the para position, which may influence its steric and electronic properties.
The presence of both the hydroxyl and m-tolyl groups in 2-Hydroxy-N-(m-tolyl)benzamide makes it unique, providing a balance of hydrophilic and hydrophobic characteristics that can enhance its versatility in various applications.
属性
CAS 编号 |
7133-57-5 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-14(17)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) |
InChI 键 |
MRVOFXWTGKUCRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


